![molecular formula C25H23N7O3 B2520068 N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide CAS No. 1171037-92-5](/img/structure/B2520068.png)
N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex molecule that likely falls within the category of heterocyclic compounds, featuring multiple ring structures that include nitrogen atoms. This type of molecular architecture is common in pharmaceuticals and materials science due to the unique chemical properties conferred by the heterocycles.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of the exact compound , they do provide insight into the synthesis of related heterocyclic compounds. For instance, the first paper discusses the preparation of various pyrazolo[1,5-a]pyrido[3,2-e]pyrimidine derivatives using 7-aminopyrazolo[1,5-a]pyrimidin-5(4H)-one or 2-cyano-N(pyrazol-5-yl)acetamide derivatives with arylaldehydes and malononitrile in ethanol containing piperidine . This suggests that similar methods could potentially be adapted for the synthesis of N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide.
Molecular Structure Analysis
The second paper provides a speculative analysis of the electronic structure of a related molecule, N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, using quantum mechanical calculations . The study includes molecular electrostatic potentials (MEP) and analysis of the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO). These techniques could be applied to the compound to gain insights into its electronic structure and reactivity.
Chemical Reactions Analysis
Although the provided papers do not discuss the chemical reactions of the specific compound, the methods and analyses described could be relevant. For example, the reactivity inferred from the small HOMO-LUMO gap in the second paper suggests that similar compounds, including the one , may also exhibit significant chemical reactivity, which could be important in understanding its behavior in various reactions .
Physical and Chemical Properties Analysis
The second paper also discusses physicochemical parameters and IR vibrational spectra, which are crucial for understanding the physical and chemical properties of a molecule . These properties include stability, solubility, and interaction with other molecules, which are essential for the development of pharmaceutical agents. The IR spectra, in particular, provide information about the functional groups present in the molecule.
Relevant Case Studies
The second paper mentions the use of the related molecule as an anti-amoebic agent, with molecular docking studies suggesting its potential as a lead molecule for treating Entamoeba histolytica infections . This indicates that the compound may also have pharmaceutical relevance, and similar studies could be conducted to explore its medicinal properties.
Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound belongs to a class of chemicals that have been synthesized to explore their biological activities, particularly in the context of anticancer, antimicrobial, and antitumor properties. For example, studies have demonstrated the synthesis of pyrazolo[3,4-d]pyrimidine analogues to investigate their potential as antitumor agents. These compounds have been tested for in vitro cell growth inhibitory activity, showing promising results in certain cases (Taylor & Patel, 1992).
Anticancer and Antitumor Evaluations
Several derivatives of pyrazolo[3,4-d]pyrimidine, including the compound of interest, have been evaluated for their anticancer and antitumor activities. Notably, certain derivatives exhibited appreciable cancer cell growth inhibition against various cancer cell lines, highlighting their potential as anticancer agents (Al-Sanea et al., 2020). Furthermore, the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition reactions has been reported, indicating a broad interest in the chemical framework for various biological applications (Rahmouni et al., 2014).
Antimicrobial and Insecticidal Potential
Compounds synthesized from pyrimidine linked pyrazole heterocyclics have been evaluated for their insecticidal and antibacterial potential, demonstrating the diverse biological activities that can be explored within this chemical framework (Deohate & Palaspagar, 2020). These studies underline the significance of such compounds in developing new therapeutic agents with potential antimicrobial and insecticidal applications.
Propriétés
IUPAC Name |
N-[5-methyl-2-[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O3/c1-15-4-8-18(9-5-15)31-23-20(13-26-31)24(34)29-25(28-23)32-21(12-17(3)30-32)27-22(33)14-35-19-10-6-16(2)7-11-19/h4-13H,14H2,1-3H3,(H,27,33)(H,28,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIMRGMHJKXHEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2519986.png)
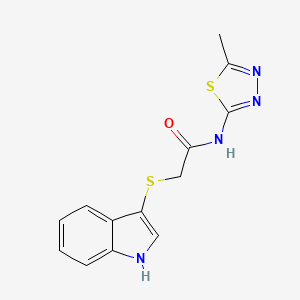
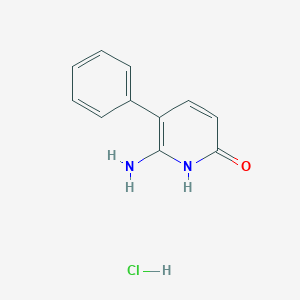
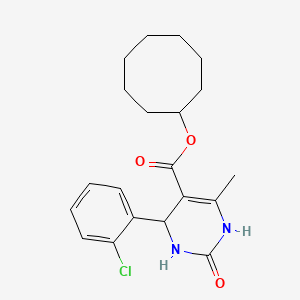
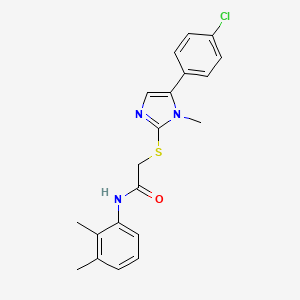
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2519995.png)
![5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2519996.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2519997.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2519998.png)

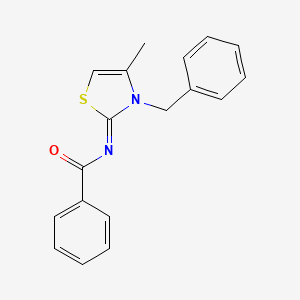

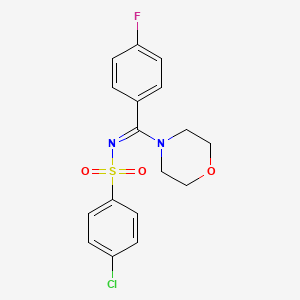
![4-[3-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2520006.png)